4-Fluoro-2,7-dimethyl-1H-indole
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Overview
Description
4-Fluoro-2,7-dimethyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The presence of a fluorine atom and two methyl groups in the 4 and 2,7 positions, respectively, makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,7-dimethyl-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the hydrazone intermediate. This intermediate undergoes cyclization and rearrangement to yield the indole structure .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2,7-dimethyl-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form indole-2,3-diones or reduced to form indolines.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nitration: 4-Nitro-2,7-dimethyl-1H-indole
Halogenation: 4-Bromo-2,7-dimethyl-1H-indole
Oxidation: 2,3-Dioxo-4-fluoro-2,7-dimethyl-1H-indole
Scientific Research Applications
4-Fluoro-2,7-dimethyl-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2,7-dimethyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions .
Comparison with Similar Compounds
2-Methylindole: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoroindole: Lacks the additional methyl groups, affecting its reactivity and applications.
2,7-Dimethylindole: Lacks the fluorine atom, leading to variations in its chemical behavior.
Uniqueness: 4-Fluoro-2,7-dimethyl-1H-indole’s unique combination of fluorine and methyl groups enhances its chemical stability, reactivity, and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C10H10FN |
---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
4-fluoro-2,7-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10FN/c1-6-3-4-9(11)8-5-7(2)12-10(6)8/h3-5,12H,1-2H3 |
InChI Key |
AJFZWSNPYJBUIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C |
Origin of Product |
United States |
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